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Compound of Interest

Compound Name: Diethylzinc

Cat. No.: B1219324

Introduction

Diethylzinc (DEZn), with the chemical formula Zn(CH2CHs)z, is a highly reactive and
pyrophoric organozinc compound.[1] In the field of microelectronics, it serves as a crucial
precursor for introducing zinc into semiconductor materials.[1] Its primary roles are as a p-type
dopant in 1lI-V compound semiconductors and as a zinc source for the deposition of zinc oxide
(ZnO) thin films, which are vital for various electronic and optoelectronic devices.[2][3][4] DEZn
is typically used in vapor phase deposition techniques like Metal-Organic Chemical Vapor
Deposition (MOCVD) and Atomic Layer Deposition (ALD), where its high vapor pressure and
clean decomposition are advantageous.[4][5]

Key Applications

o P-type Doping of IlI-V Semiconductors: Zinc acts as an acceptor dopant in IlI-V materials
such as Indium Phosphide (InP), Gallium Nitride (GaN), and Indium Gallium Arsenide
(InGaAs). By substituting a Group Il element in the crystal lattice, zinc creates a "hole,"
which acts as a positive charge carrier, thereby inducing p-type conductivity. DEZn is a
widely used source for this purpose in MOCVD processes.[4][6][7] The doping level can be
controlled by adjusting the DEZn flow rate, reactor temperature, and pressure.[4] For
instance, in InP, hole concentrations exceeding 5x10® cm~3 can be achieved using DEZn.[8]

e Precursor for Zinc Oxide (ZnO) Films: DEZn is a standard zinc precursor for growing ZnO
thin films via ALD and MOCVD.[5][9][10] In these processes, DEZn is reacted with an
oxygen source such as water (H20), ozone (Os), or nitrous oxide (N20) to form ZnO.[9][10]
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While intrinsically n-type, ZnO can be made p-type by introducing other dopants like nitrogen
(from NO gas) during the DEZn-based deposition process, enabling the fabrication of ZnO-
based p-n junctions.[11]

Process Parameters and Material Properties

The electrical and structural properties of semiconductor films doped using Diethylzinc are
highly dependent on the deposition parameters. The following tables summarize quantitative
data from various studies.

Table 1: P-type Doping of InP using DEZn in an MOCVD System

Parameter Value / Condition Resulting Property  Reference
Increased
Increased to 2.55 x maximum hole
DEZn Flow Rate ) i [4]
10-5 mol/min concentration and

diffusion depth.

Sharp increase in hole
Reactor Pressure Increased to 200 mbar  concentration and [4]

diffusion depth.

Activated Zn level
) ) (hole concentration)
Substrate Orientation <110> InP Substrate ] [8]
as high as 5.4 x 1018

cmT3,

| Substrate Orientation| <110> InP Substrate | Incorporated (total) Zn concentration as high as
1.0 x 10*° cm~3. |[8] |

Table 2: P-type ZnO:N Thin Films using DEZn and NO by CVD
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Parameter Value / Condition Resulting Property  Reference
Nitrogen Film becomes p-

_ > 2 atom % [11]
Concentration type.
Carrier (Hole) 1.0x10%to 1.0 x 108

_ N/A [11]
Concentration cm—3
Resistivity N/A Minimum of ~20 Q-cm  [11]

| Mobility | N/A | Approximately 0.1 cm? V-1 s~ |[11] |

Table 3: Atomic Layer Deposition (ALD) of ZnO using DEZn

Pulse/Purge

Deposition Times (DEZn, Growth per
Precursors . Reference
Temperature N2, Oxidant, Cycle
N2)
DEZn, Ozone .
290 °C 4s, 15s, 6s, 5s Not specified [9]
(O3)
DEZn, Ozone 5s, 5s, 55, Not
150 - 300 °C B 1.6 A [9]
(03) specified

| DEZn, Water (H20) | 100 - 300 °C | 0.1s, 4s, 0.1s, 4s | ~1.2 A (at 200°C) |[5] |

Visualized Processes and Relationships

The following diagrams illustrate the chemical pathways, experimental workflows, and logical

relationships involved when using Diethylzinc in microelectronics.
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Chemical pathway for DEZn decomposition and incorporation.
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Experimental workflow for MOCVD p-doping using DEZn.
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Relationship between MOCVD parameters and material properties.

Experimental Protocols

Protocol 1: P-type Doping of GaN using MOCVD

This protocol describes a general procedure for p-type doping of Gallium Nitride (GaN) using
Diethylzinc as the zinc source. Actual parameters must be optimized for a specific MOCVD
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reactor.
e Substrate Preparation:

o Clean a suitable substrate (e.g., sapphire, SiC, or GaN-on-sapphire) using a standard
solvent cleaning procedure (e.g., sequential ultrasonic baths in acetone, isopropanol, and
deionized water).

o Dry the substrate thoroughly using a nitrogen gun.
o Load the substrate onto the susceptor and transfer it into the MOCVD reactor chamber.

o Reactor Preparation and Pre-Growth:

[e]

Pump down the reactor to its base pressure and check for leaks.

o Purge the chamber with a high flow of purified hydrogen (Hz) or nitrogen (N2) for at least
30 minutes.

o Ramp the temperature to a pre-treatment temperature (e.g., 1050-1100 °C) under Hz flow
to desorb contaminants from the substrate surface.

o Cool down to the GaN buffer layer growth temperature (e.g., ~550 °C) and grow a low-
temperature GaN buffer layer.

o Ramp up to the main GaN layer growth temperature (e.g., 1000-1040 °C).
e Doping and Growth:

o Initiate the growth of the undoped GaN layer by introducing the primary precursors:
Trimethylgallium (TMGa) as the gallium source and ammonia (NHs) as the nitrogen

source.

o Once the undoped layer reaches the desired thickness, introduce Diethylzinc (DEZn) into
the reactor through a dedicated mass flow controller. The molar flow rate of DEZn will
determine the zinc concentration.
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o Continue the growth of the Zn-doped GaN layer for the desired thickness. The V/III ratio
(NHs flow to TMGa flow) and reactor pressure are critical parameters that affect zinc
incorporation and film quality.[6]

o After reaching the target thickness, stop the flow of all organometallic precursors (TMGa
and DEZn) while keeping the NHs flow active.

e Cool-down and Characterization:

o Cool the reactor down under a continuous flow of NHs until the temperature is below ~800
°C, then switch to N2 or Hz flow.

o Once the reactor has cooled to near room temperature, vent the chamber and unload the
sample.

o Perform post-growth characterization using techniques such as Hall effect measurements
(to determine carrier concentration, mobility, resistivity), X-ray Diffraction (XRD) (for crystal
quality), and Photoluminescence (PL) (to confirm acceptor-related emissions).[12][13]

Protocol 2: Deposition of ZnO Thin Film using ALD

This protocol provides a representative method for depositing a ZnO thin film using Diethylzinc
and deionized water via Atomic Layer Deposition.[5]

o System Preparation:

o Clean and load the substrate into the ALD reaction chamber.

o Pump the chamber to a base pressure of ~0.1 mbar (10 Pa).[5]

o Heat the substrate to the desired deposition temperature (e.g., 200 °C).[5] The ALD
temperature window for DEZn and Hz0 is typically between 100 °C and 300 °C.[5]

e ALD Cycle:

o The process consists of repeated cycles, with each cycle depositing a sub-monolayer of
ZnO. Atypical cycle includes four steps: a. DEZn Pulse: Introduce DEZn vapor into the
chamber for a set time (e.g., 0.1 seconds).[5] The DEZn molecules will chemisorb onto the
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substrate surface. b. Purge 1: Stop the DEZn flow and purge the chamber with an inert
gas (e.g., N2) for a set time (e.g., 4 seconds) to remove any unreacted DEZn and gaseous
byproducts.[5] c. H20 Pulse: Introduce water vapor (the oxidant) into the chamber for a set
time (e.g., 0.1 seconds).[5] The water molecules react with the surface-adsorbed zinc
species to form a layer of ZnO and release ethane as a byproduct. d. Purge 2: Stop the
water vapor flow and purge the chamber again with inert gas (e.g., 4 seconds) to remove
unreacted water and byproducts.[5]

e Film Deposition and Finalization:

o Repeat the ALD cycle (steps 2a-2d) until the desired film thickness is achieved. The
thickness is precisely controlled by the number of cycles.

o After the final cycle, cool the chamber down to room temperature under a continuous flow
of inert gas.

o Vent the chamber and remove the coated substrate for characterization.
Safety Considerations

Diethylzinc is extremely pyrophoric and reacts violently with air and water.[1] It must be
handled with extreme caution in an inert atmosphere (e.g., inside a glovebox) or using sealed,
stainless-steel bubblers integrated into a properly designed gas delivery system. All handling
should be performed by trained personnel wearing appropriate personal protective equipment
(PPE), including flame-retardant clothing and safety glasses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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